

Getting Started with Oregon Green BAPTA-1 AM: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Oregon-BAPTA Green 1AM	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oregon Green BAPTA-1 AM (OGB-1 AM), a widely used fluorescent indicator for measuring intracellular calcium concentrations. We will delve into its core properties, provide detailed experimental protocols, and illustrate key processes with clear diagrams to facilitate its successful implementation in your research.

Core Properties of Oregon Green BAPTA-1 AM

Oregon Green BAPTA-1 AM is a cell-permeant dye that, upon binding to calcium, exhibits a significant increase in fluorescence intensity with minimal wavelength shift.[1] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the indicator in the cytosol.[2] This property, combined with its high affinity for calcium and visible light excitation, makes it a valuable tool for studying calcium signaling pathways in various cell types.[3][4][5][6]

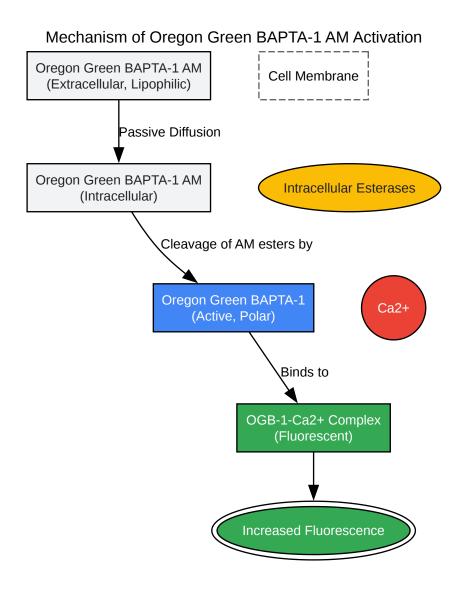


Property	Value
Excitation Wavelength (max)	~494 nm[1][7]
Emission Wavelength (max)	~523 nm[1][7]
Dissociation Constant (Kd) for Ca2+	~170 nM[7]
Fluorescence Intensity Increase upon Ca2+ Binding	~14-fold[1][7]
Recommended Laser Line for Excitation	488 nm[3][4]
Common Filter Set	FITC[3][4][5][6]

Mechanism of Action and Cellular Localization

The utility of Oregon Green BAPTA-1 AM hinges on its chemical design. The BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) moiety serves as a highly selective chelator for calcium ions. This chelator is conjugated to the Oregon Green 488 fluorophore. The AM esters render the entire molecule lipophilic, enabling it to cross the plasma membrane. Inside the cell, ubiquitous esterase activity hydrolyzes the AM esters, leaving the polar, membrane-impermeant Oregon Green BAPTA-1 trapped within the cytoplasm.[2] This ensures that the fluorescence signal originates from the intracellular environment. Upon binding to free cytosolic calcium, the indicator undergoes a conformational change that dramatically enhances its fluorescence quantum yield.





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Mechanism of OGB-1 AM activation and calcium binding.

Experimental Protocols

Successful use of Oregon Green BAPTA-1 AM requires careful attention to reagent preparation and cell loading procedures. The following protocols provide a general framework that can be adapted to specific cell types and experimental conditions.



Reagent Preparation

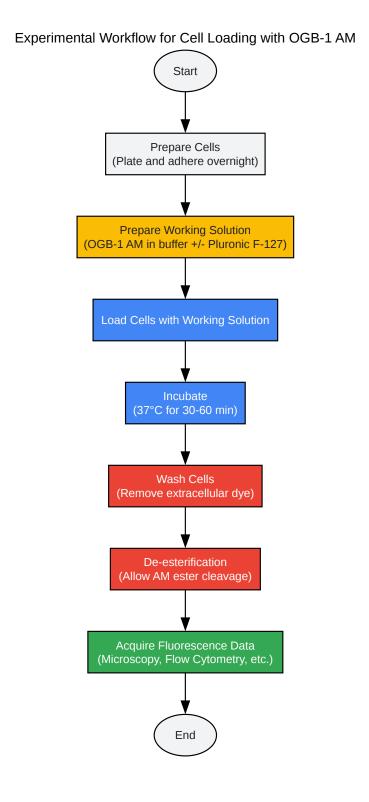
- 1. Stock Solution (2-5 mM):
- Dissolve the lyophilized Oregon Green BAPTA-1 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[3][4]
- For example, to prepare a 2 mM stock solution from 1 mg of the dye (MW ~1258 g/mol), dissolve it in approximately 397 μL of DMSO.[8]
- Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[3][4] Avoid repeated freeze-thaw cycles.
- 2. Pluronic® F-127 Stock Solution (10% w/v):
- Pluronic® F-127 is a non-ionic surfactant used to aid the dispersion of the lipophilic AM ester in aqueous media and prevent its precipitation.
- To prepare a 10% stock solution, dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. Gentle heating (40-50°C) for about 30 minutes can facilitate dissolution.[8]
- 3. Working Solution (2-20 μM):
- On the day of the experiment, thaw an aliquot of the OGB-1 AM stock solution to room temperature.
- Prepare a working solution in a buffer of your choice, such as Hanks' Balanced Salt Solution (HBSS) with HEPES.
- The final concentration of OGB-1 AM typically ranges from 2 to 20 μM, with 4-5 μM being a common starting point for many cell lines.[3] The optimal concentration should be determined empirically for your specific application.
- For improved dye loading, the working solution can be supplemented with 0.02-0.04% Pluronic® F-127.[3]
- An organic anion transport inhibitor, such as probenecid (1 mM), can be included in the final wash buffer to prevent active extrusion of the dye from some cell types.[3]



Cell Loading Protocol

- Cell Preparation: Plate cells on a suitable imaging dish or microplate and allow them to adhere overnight in growth medium.
- Dye Loading:
 - Remove the growth medium.
 - Add the OGB-1 AM working solution to the cells. If serum components interfere with loading, you may pre-wash the cells with a serum-free buffer like HBSS.
- Incubation: Incubate the cells at 37°C for 30-60 minutes.[3][4] For some cell lines, a longer incubation time may be necessary to achieve sufficient signal.
- Wash: Remove the dye-containing solution and wash the cells with fresh buffer (e.g., HBSS)
 to remove any extracellular dye. As mentioned, this wash buffer can be supplemented with
 probenecid if needed.
- De-esterification: Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for the complete cleavage of the AM esters by intracellular esterases.
- Imaging: The cells are now ready for imaging. Acquire fluorescence images using a
 fluorescence microscope, confocal microscope, or flow cytometer with settings appropriate
 for the FITC channel (Excitation: ~490 nm, Emission: ~525 nm).[3][4]





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General experimental workflow for using OGB-1 AM.



Data Interpretation and Considerations

The fluorescence intensity of Oregon Green BAPTA-1 is directly proportional to the intracellular free calcium concentration. Changes in fluorescence over time reflect dynamic changes in calcium levels in response to stimuli.

Important Considerations:

- Calibration: For quantitative measurements of absolute calcium concentrations, in situ calibration is necessary.
- Phototoxicity and Photobleaching: Like all fluorescent dyes, OGB-1 is susceptible to
 photobleaching and can induce phototoxicity with excessive light exposure. Use the lowest
 possible excitation intensity and exposure times that provide an adequate signal-to-noise
 ratio.
- Dye Compartmentalization: While OGB-1 is designed to remain in the cytoplasm, some cell
 types may sequester the dye into organelles. It is advisable to visually inspect the dye
 distribution within the cells.
- Metal Ion Specificity: While highly selective for Ca2+, BAPTA-based indicators can also bind to other divalent cations such as Zn2+, Cu2+, and Fe2+, which could be a consideration in certain experimental contexts.[9]

By following the guidelines and protocols outlined in this guide, researchers can effectively utilize Oregon Green BAPTA-1 AM to investigate the intricate role of calcium signaling in cellular physiology and pathophysiology.

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